molecular formula C8H5ClN2O2 B1383262 Methyl 2-chloro-5-cyanopyridine-3-carboxylate CAS No. 1256785-53-1

Methyl 2-chloro-5-cyanopyridine-3-carboxylate

Cat. No. B1383262
M. Wt: 196.59 g/mol
InChI Key: HPKABTOGJQFRLT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.5905 . It is also known by the synonym "Methyl 2-chloro-5-cyanonicotinate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-cyanopyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a cyanide group, and a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” has a molecular weight of 196.5905 . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthetic Routes and Intermediates

  • Synthesis of Pyridine Derivatives : Methyl 2-chloro-5-cyanopyridine-3-carboxylate is utilized in the synthesis of various pyridine derivatives. For instance, it serves as a key intermediate in the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, important in medicinal chemistry (Horikawa, Hirokawa, & Kato, 2001).

  • Cascade Assembling of Heterocyclic Scaffolds : It's involved in Thorpe–Ziegler-type reactions leading to the assembly of complex heterocyclic structures. This includes the synthesis of compounds like ethyl 4-aryl-6-{[(3-cyanopyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which have potential antibacterial and antifungal activities (Lebedyeva et al., 2012).

  • Preparation of Pyridine Schiff Bases : This compound is used in the formation of pyridine Schiff bases, which have a wide range of biological activities and applications, including roles in agriculture and medicine (Gangadasu, Raju, & Rao, 2002).

Chemical Synthesis and Catalysis

  • Regiocontrolled Cycloadditions : It is instrumental in regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, facilitating the synthesis of complex pyridine rings, which are valuable in various chemical synthesis processes (Danheiser, Renslo, Amos, & Wright, 2003).

  • Electrocatalytic Carboxylation : The compound is used in electrocatalytic carboxylation processes, particularly in the conversion of 2-amino-5-bromopyridine with CO2 in ionic liquids, highlighting its role in green chemistry and sustainable practices (Feng, Huang, Liu, & Wang, 2010).

Biological Applications

  • Antimicrobial Activity : Derivatives of methyl 2-chloro-5-cyanopyridine-3-carboxylate show promising antimicrobial properties. For instance, some compounds synthesized from it demonstrate significant in vitro antibacterial and antifungal activities, indicating potential applications in medicine and pharmacology (Nagashree, Mallu, Mallesha, & Bindya, 2013).

  • Biological Transformation : It is also involved in biotransformation processes, such as the conversion of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by specific bacterial strains. This conversion is essential for synthesizing pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

Safety And Hazards

“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” is considered hazardous. It has been assigned the GHS07 hazard symbol, with the signal word “Warning”. Hazard statements include H332, H302, H335, H312, H319, and H315, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

“Methyl 2-chloro-5-cyanopyridine-3-carboxylate” holds immense potential for scientific research due to its diverse applications. Its unique properties enable its utilization in various fields, including pharmaceuticals, agrochemicals, and material science. A recent study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

properties

IUPAC Name

methyl 2-chloro-5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKABTOGJQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-cyanopyridine-3-carboxylate

CAS RN

1256785-53-1
Record name methyl 2-chloro-5-cyanopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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